Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with 4-methyl-2-amino-1,3-thiazole-5-carboxylic acid methyl ester under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler structure with similar biological activities.
Thiadiazole: Shares the thiadiazole ring but lacks the thiazole moiety.
Methyl 1,2,3-thiadiazole-5-carboxylate: Similar structure but different functional groups.
Uniqueness
Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its combined thiazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and other scientific fields .
Properties
Molecular Formula |
C10H10N4O3S2 |
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Molecular Weight |
298.3 g/mol |
IUPAC Name |
methyl 4-methyl-2-[(4-methylthiadiazole-5-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H10N4O3S2/c1-4-7(9(16)17-3)18-10(11-4)12-8(15)6-5(2)13-14-19-6/h1-3H3,(H,11,12,15) |
InChI Key |
BXFUBBUKYRQKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(N=NS2)C)C(=O)OC |
Origin of Product |
United States |
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